ANTS

Description

Properties

IUPAC Name |

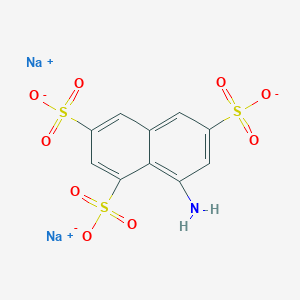

disodium;8-amino-6-sulfonaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJANRFXWPPWEL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-34-5 | |

| Record name | Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ANTS Fluorescent Dye: A Comprehensive Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt, commonly known as ANTS, is a highly versatile, polyanionic fluorescent dye. Its utility in biological and biochemical research is primarily attributed to its highly negative charge and a reactive primary amine group. This amine group allows for covalent labeling of molecules containing carbonyl groups, such as the reducing ends of oligosaccharides, through reductive amination.[1][2] The resulting stable, fluorescently tagged molecules can then be analyzed by various electrophoretic and chromatographic techniques. Furthermore, this compound is widely employed in membrane integrity and fusion assays in conjunction with its collisional quencher, DPX. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its primary applications, and troubleshooting guidance.

Core Properties of this compound

This compound is a light yellow solid that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2] Its key chemical and fluorescent properties are summarized below.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Full Chemical Name | 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt | [1][2] |

| Molecular Formula | C₁₀H₇NNa₂O₉S₃ | [1][2] |

| Molecular Weight | 427.34 g/mol | [3][4][5] |

| CAS Number | 5398-34-5 | [1][5] |

| Excitation Wavelength (λex) | ~353 - 380 nm | [1][6] |

| Emission Wavelength (λem) | ~512 - 520 nm | [3] |

| Molar Extinction Coefficient (ε) | 65,000 cm⁻¹M⁻¹ | [1][2] |

| Quantum Yield (Φf) | Not widely reported. However, the quantum yield is known to increase four-fold in deuterium (B1214612) oxide (D₂O). | [4] |

| Solubility | Soluble in water and DMSO. | [1][7] |

| Appearance | Light yellow solid | [1][2] |

Key Applications and Experimental Protocols

This compound has two primary applications in research: the analysis of glycans and the study of membrane fusion and permeability.

Glycan Analysis via Reductive Amination and Electrophoresis

The primary amino group on the this compound molecule reacts with the aldehyde group of a reducing sugar to form a Schiff base. This intermediate is then stabilized by reduction with a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.[1][2] The high negative charge of the three sulfonate groups on the this compound molecule facilitates the separation of even neutral glycans by electrophoresis.[1][8]

References

- 1. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminonaphthalene-1,3,6-trisulfonic acid BioReagent, fluorescence, = 90 CE 5398-34-5 [sigmaaldrich.com]

- 4. 8-氨基萘-1,3,6-三磺酸 二钠盐 BioReagent, suitable for fluorescence, ≥90% (CE) | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: this compound/DPX Fusion Assay [liposomes.org]

- 7. researchgate.net [researchgate.net]

- 8. ANALYSIS OF GLYCANS DERIVED FROM GLYCOCONJUGATES BY CAPILLARY ELECTROPHORESIS-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Aminonaphthalene-1,3,6-trisulfonic Acid (ANTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminonaphthalene-1,3,6-trisulfonic acid, commonly known as ANTS, is a highly versatile, water-soluble, polyanionic fluorescent dye. Its unique photophysical properties and reactive primary amine group have established it as an invaluable tool in various fields of biological and chemical research. This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental protocols related to this compound, with a focus on its utility in drug development and life sciences research.

Core Properties of 8-Aminonaphthalene-1,3,6-trisulfonic Acid

This compound is a naphthalenic compound characterized by an amino group and three sulfonic acid moieties, which confer its high solubility in aqueous solutions and its anionic nature.

Physicochemical Properties

A summary of the key physicochemical properties of the disodium (B8443419) salt of this compound (the common commercially available form) is presented in the table below.

| Property | Value | Reference |

| Synonyms | This compound, Disodium 8-amino-1,3,6-naphthalenetrisulfonate, Koch Acid disodium salt | [1] |

| CAS Number | 5398-34-5 | [2] |

| Molecular Formula | C₁₀H₇NNa₂O₉S₃ | [2] |

| Molecular Weight | 427.34 g/mol | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in water and 15% acetic acid. Also reported as soluble in DMF and DMSO. | [2] |

| Fluorescence λex | 356 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [2] |

| Fluorescence λem | 512 nm (in 0.1 M phosphate buffer, pH 7.0) | [2] |

| Storage | Store under argon. Moisture and light sensitive. | [1] |

Spectroscopic Properties

This compound exhibits a notably large Stokes shift in aqueous environments, which is the difference between the excitation and emission maxima.[2] This characteristic is highly advantageous as it effectively separates its emission signal from the autofluorescence commonly encountered in biological samples.[2] The fluorescence quantum yield of this compound has been reported to increase four-fold in deuterium (B1214612) oxide (D₂O).[2]

Key Applications in Research and Development

The unique properties of this compound make it suitable for a range of applications, particularly as a fluorescent label and in membrane integrity assays.

Fluorescent Labeling of Saccharides and Glycoproteins

This compound is widely used for the fluorescent labeling of carbohydrates. The primary amino group of this compound reacts with the reducing end of a saccharide to form a Schiff base, which is then stabilized by reduction with a reducing agent like sodium cyanoborohydride to a stable secondary amine.[2] This labeling allows for the sensitive detection and analysis of complex carbohydrate mixtures by techniques such as capillary electrophoresis and high-performance liquid chromatography (HPLC).[2]

Membrane Permeability and Fusion Assays

This compound is frequently used in conjunction with the cationic quencher p-xylene-bis-pyridinium bromide (DPX) in liposome-based assays to study membrane fusion and permeability.[2] In these assays, this compound and DPX are encapsulated in separate liposome (B1194612) populations. Fusion of these liposomes leads to the mixing of their contents, resulting in the quenching of this compound fluorescence by DPX. Conversely, if this compound and DPX are co-encapsulated, membrane leakage will cause their dilution and a subsequent increase in this compound fluorescence.[2]

Neuronal Tracing

This compound has also been utilized as a neuronal tracer.[2] While the precise mechanism of uptake and transport is not extensively detailed in the available literature, anterograde tracing techniques, in general, rely on the uptake of a tracer by the neuronal cell body and its subsequent transport along the axon to the synapse. This allows for the mapping of neuronal connections.

Experimental Protocols

Reductive Amination of Glycans with this compound

This protocol describes the covalent labeling of glycans with this compound for subsequent analysis.

Materials:

-

Glycan sample

-

8-aminonaphthalene-1,3,6-trisulfonic acid (this compound) solution (0.1 M in 15% acetic acid)

-

Sodium cyanoborohydride (1 M in DMSO)

-

Incubator at 37°C

-

Solid-phase extraction (SPE) C18 column

-

Formic acid

-

Distilled water

Procedure:

-

Dry the glycan sample completely.

-

Redissolve the dried glycans in 5 µL of the 0.1 M this compound solution.

-

Add 5 µL of 1 M sodium cyanoborohydride solution to the mixture.

-

Incubate the reaction mixture for 16 hours at 37°C.

-

To remove excess this compound label, perform solid-phase extraction using a C18 column.

-

Equilibrate the C18 column with 100% acetonitrile, followed by distilled water.

-

Dilute the reaction mixture 10-fold with distilled water and load it onto the equilibrated column.

-

Wash the column with distilled water.

-

Elute the this compound-labeled glycans with 50% acetonitrile containing 0.1% formic acid.

-

The purified, labeled glycans are now ready for analysis by electrophoresis or chromatography.

This compound/DPX Liposome Fusion Assay

This protocol outlines a method to measure membrane fusion using the this compound/DPX fluorescence quenching assay.

Materials:

-

Lipid mixture for vesicle preparation

-

This compound solution (e.g., 25 mM this compound in 40 mM NaCl)

-

DPX solution (e.g., 90 mM DPX)

-

Buffer for liposome preparation and fusion assay

-

Extruder with appropriate pore size filters (e.g., 100 nm)

-

Fluorometer with excitation at 360 nm and emission at 530 nm

-

Fusogenic agent (e.g., peptide, protein, or chemical)

Procedure:

-

Prepare two separate populations of unilamellar vesicles (liposomes): one encapsulating the this compound solution and the other encapsulating the DPX solution. This is typically done by lipid film hydration followed by extrusion.

-

Remove unencapsulated this compound and DPX from each liposome preparation using size-exclusion chromatography or dialysis.

-

In a fluorometer cuvette, mix the this compound-containing liposomes and DPX-containing liposomes in the assay buffer.

-

Record the initial fluorescence intensity (F₀).

-

Initiate membrane fusion by adding the fusogenic agent of interest.

-

Monitor the decrease in fluorescence intensity over time as this compound and DPX mix upon liposome fusion.

-

To determine the fluorescence corresponding to 100% fusion (F₁₀₀), lyse the liposomes by adding a detergent (e.g., Triton X-100).

-

The percentage of fusion at a given time point (Ft) can be calculated using the formula: % Fusion = [(F₀ - Ft) / (F₀ - F₁₀₀)] * 100

Visualizing Methodologies

The following diagrams illustrate the core concepts of the experimental protocols described above.

Caption: Workflow for the reductive amination of a glycan with this compound.

Caption: Principle of the this compound/DPX membrane fusion assay.

Safety and Handling

Conclusion

8-Aminonaphthalene-1,3,6-trisulfonic acid is a powerful and versatile fluorescent probe with significant applications in glycobiology and membrane biophysics. Its high water solubility, large Stokes shift, and reactive amine group make it an ideal candidate for sensitive and reliable detection and analysis in complex biological systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows. Further research into its mechanism as a neuronal tracer may open up new avenues for its application in neuroscience.

References

ANTS Dye: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminonaphthalene-1,3,6-Trisulfonic Acid, disodium (B8443419) salt (ANTS), is a highly versatile, negatively charged fluorescent dye. Its utility in biological and biochemical research stems from its ability to be covalently coupled to molecules of interest, primarily carbohydrates, and its sensitivity to its environment, making it a valuable tool in membrane integrity assays. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its key applications, and visual representations of the experimental workflows.

Core Properties and Spectral Characteristics

This compound is a light yellow solid soluble in water and DMSO.[1] Its key chemical and spectral properties are summarized in the table below. It is important to note that the excitation and emission maxima can vary slightly depending on the solvent and pH of the medium.[2]

| Property | Value | Citations |

| Chemical Name | 8-Aminonaphthalene-1,3,6-Trisulfonic Acid, disodium salt | [1] |

| Molecular Formula | C₁₀H₇NNa₂O₉S₃ | [1] |

| Molecular Weight | 427.34 g/mol | [3] |

| CAS Number | 5398-34-5 | [1][3] |

| Excitation Maximum (λex) | ~353-380 nm | [1][4] |

| Emission Maximum (λem) | ~512-520 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | ~6,200 - 65,000 M⁻¹cm⁻¹ | [1][5] |

| Appearance | Light yellow to off-white solid | [1][5] |

| Solubility | Soluble in water and DMSO | [1] |

Key Applications and Experimental Protocols

This compound dye is predominantly utilized in two major experimental contexts: the fluorescent labeling of carbohydrates for electrophoretic analysis and in membrane leakage assays.

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

This compound is widely used to label reducing sugars for high-resolution separation by polyacrylamide gel electrophoresis (PAGE), a technique known as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).[6][7] The labeling process involves a reductive amination reaction where the primary amine group of this compound covalently attaches to the aldehyde group of the reducing sugar.[8] This imparts a strong negative charge to the otherwise neutral or weakly charged carbohydrates, facilitating their separation based on size.[9]

This protocol is a generalized procedure for the reductive amination of oligosaccharides with this compound. Optimization may be required for specific carbohydrates.

Materials:

-

Oligosaccharide sample

-

This compound (8-Aminonaphthalene-1,3,6-Trisulfonic Acid, disodium salt)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (B1222165) (NaBH₄)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic acid

-

Deionized water

Procedure:

-

Sample Preparation: Dry the oligosaccharide sample completely.

-

Labeling Reaction:

-

Purification of Labeled Glycans:

-

Following incubation, the excess this compound reagent must be removed. This is often achieved using solid-phase extraction (SPE) with a C18-based mini-column.[10]

-

The clarified supernatant from the reaction is diluted with water and loaded onto the activated SPE column.[10]

-

After washing, the this compound-labeled glycans are eluted with an appropriate solvent, such as 50% acetonitrile.[10]

-

-

Analysis by Electrophoresis:

-

The purified, this compound-labeled glycans are then separated on a high-density polyacrylamide slab gel.[12]

-

Visualization is achieved by exposing the gel to UV light, which excites the this compound fluorophore, allowing for the detection of the separated carbohydrate bands.

-

This compound/DPX Liposome (B1194612) Leakage Assay

This compound can be used in conjunction with a quencher, p-Xylene-Bis-Pyridinium Bromide (DPX), to monitor the integrity of lipid vesicles (liposomes).[4] In this assay, this compound and DPX are co-encapsulated at high concentrations within liposomes. The close proximity of DPX to this compound results in the quenching of this compound fluorescence.[5] If the liposome membrane is permeabilized, the encapsulated contents leak out and become diluted in the surrounding medium. This dilution separates this compound from the DPX quencher, leading to a measurable increase in fluorescence intensity.[5]

This protocol provides a general framework for preparing this compound/DPX-containing liposomes and performing a leakage assay.

Materials:

-

Lipids (e.g., POPC, cholesterol) in chloroform (B151607)

-

This compound

-

DPX (p-Xylene-Bis-Pyridinium Bromide)

-

Liposome buffer (e.g., 10 mM HEPES, 200 mM KCl, 0.2 mM EDTA, pH 7.2)

-

Mini-extruder with polycarbonate membranes (e.g., 0.1 µm pore size)

-

Size-exclusion chromatography column (e.g., Sepharose CL-2B)

-

Triton X-100 (for positive control)

-

Fluorescence plate reader or spectrofluorometer

Procedure:

-

Lipid Film Formation:

-

In a glass tube, combine the desired lipids in chloroform.

-

Evaporate the chloroform under a stream of nitrogen or argon gas to form a thin lipid film.

-

Place the tube under vacuum for at least 3 hours to remove any residual solvent.[3]

-

-

Liposome Preparation:

-

Hydrate the dry lipid film with liposome buffer containing 12.5 mM this compound and 45 mM DPX.[3][13]

-

Vortex the solution thoroughly until the lipid film is completely resuspended.[3]

-

To create unilamellar vesicles of a uniform size, subject the lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 0.1 µm).[1][3]

-

-

Purification of Liposomes:

-

Separate the this compound/DPX-loaded liposomes from the unencapsulated dye and quencher using a size-exclusion chromatography column.[3]

-

-

Leakage Assay:

-

In a 96-well plate or cuvette, add the purified this compound/DPX liposomes to the assay buffer.

-

Measure the baseline fluorescence (Excitation: ~355-360 nm; Emission: ~520 nm).

-

Introduce the agent suspected of causing membrane permeabilization (e.g., a protein, peptide, or small molecule).

-

Monitor the increase in fluorescence over time.

-

For a positive control and to determine the maximum fluorescence (100% leakage), add a detergent such as Triton X-100 to completely lyse the liposomes.[3]

-

Conclusion

This compound dye is a powerful and versatile tool for researchers in various fields. Its well-characterized spectral properties and established protocols for carbohydrate labeling and membrane leakage assays make it an invaluable reagent for studying complex biological systems. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in your research endeavors.

References

- 1. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins [bio-protocol.org]

- 2. mybiosource.com [mybiosource.com]

- 3. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins [en.bio-protocol.org]

- 5. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and Visualization of Glycans by Fluorophore-Assisted Carbohydrate Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrophoretic resolution and fluorescence detection of N-linked glycoprotein oligosaccharides after reductive amination with 8-aminonaphthalene-1,3,6-trisulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to ANTS Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of 8-Aminonaphthalene-1,3,6-Trisulfonic acid (ANTS) for fluorescent labeling, with a primary focus on the analysis of glycans, polysaccharides, and glycoproteins. This document details the underlying chemistry, experimental protocols, and quantitative considerations to empower researchers in achieving robust and reproducible results.

Core Mechanism: Reductive Amination

This compound is a highly negatively charged fluorescent dye that possesses a primary amine group. This functional group is key to its utility in labeling biomolecules containing a reactive carbonyl group (an aldehyde or a ketone). The labeling chemistry proceeds via a two-step process known as reductive amination .

First, the primary amine of this compound nucleophilically attacks the carbonyl carbon of the target molecule, typically the open-ring form of a reducing sugar in a glycan. This initial reaction forms an unstable intermediate called a hemiaminal, which then dehydrates to form a Schiff base (an imine). This step is reversible and favored under mildly acidic conditions.

In the second step, the Schiff base is stabilized by reduction to a stable secondary amine linkage. This is achieved using a reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄). Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine bond without significantly reducing the original carbonyl group of the unlabeled glycan. The resulting covalent bond is a stable secondary amine, ensuring the fluorescent tag remains attached to the target molecule throughout subsequent analytical procedures.[1][2][3][4]

The three sulfonate groups on the this compound molecule impart a strong negative charge, which is highly advantageous for the separation of labeled glycans by electrophoretic techniques such as Capillary Electrophoresis (CE) and Polyacrylamide Gel Electrophoresis (PAGE).[1]

Quantitative Data Summary

The efficiency of this compound labeling is influenced by several factors, including the concentration of reagents, temperature, and incubation time. While this compound is a widely used label, quantitative comparisons with other common glycan labels such as 2-aminobenzamide (B116534) (2-AB) and 1-aminopyrene-3,6,8-trisulfonic acid (APTS) are crucial for selecting the optimal dye for a specific application.

| Fluorescent Label | Charge | Common Analytical Technique(s) | Relative Fluorescence Intensity | Mass Spectrometry (MS) Ionization Efficiency | Reference(s) |

| This compound | -3 | CE, PAGE, HPLC | High | Moderate | [2] |

| 2-AB | Neutral | HPLC, MS | Lower than this compound/APTS | Poor | [2][5][6] |

| APTS | -3 | CE, CGE | High | Difficult by MALDI | [2] |

| Procainamide | +1 | HPLC, MS | Higher than 2-AB | High (Positive Mode) | [5] |

| RapiFluor-MS | +1 | HPLC, MS | High | Very High (Positive Mode) | [5] |

Table 1: Comparison of Common Fluorescent Labels for Glycan Analysis. This table summarizes the key characteristics of this compound in comparison to other frequently used fluorescent labels for glycan analysis. The choice of label often depends on the intended downstream analytical method.

| Parameter | Condition | Effect on Labeling Efficiency | Reference(s) |

| Temperature | 37°C - 65°C | Higher temperatures generally increase reaction rate, but can lead to desialylation. 37°C is a common compromise. | [2][7] |

| Time | 2 - 16 hours | Longer incubation times can lead to higher labeling yields, but must be balanced against potential sample degradation. | [2][7] |

| Reducing Agent | NaBH₃CN, 2-picoline borane (B79455) | Both are effective. 2-picoline borane is a non-toxic alternative to the more traditional NaBH₃CN. | [2] |

| Reagent Concentration | High molar excess of this compound and reducing agent | Ensures the reaction proceeds to completion. | [2] |

| pH | Mildly Acidic (e.g., in the presence of acetic acid) | Catalyzes the formation of the Schiff base. | [2][8] |

Table 2: Key Parameters Influencing this compound Labeling Efficiency. This table outlines the critical experimental parameters that should be optimized to achieve high labeling efficiency with this compound.

Experimental Protocols

Standard Protocol for this compound Labeling of N-Glycans for Capillary Electrophoresis

This protocol is adapted from established methodologies for the fluorescent labeling of N-glycans released from glycoproteins.[7]

Materials:

-

Dried N-glycan sample

-

This compound labeling solution: 0.1 M this compound in 15% (v/v) acetic acid in water

-

Reducing agent solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in DMSO

-

DMSO (Dimethyl sulfoxide)

-

Incubator or heating block

-

Centrifuge

Methodology:

-

Ensure the N-glycan sample is completely dry. This can be achieved by lyophilization or speed-vacuum centrifugation.

-

To the dried glycan sample, add 5 µL of the this compound labeling solution.

-

Add 5 µL of the freshly prepared 1 M sodium cyanoborohydride solution in DMSO.

-

Vortex the mixture gently to ensure all components are dissolved and mixed thoroughly.

-

Incubate the reaction mixture for 16 hours at 37°C in the dark.

-

After incubation, the this compound-labeled glycan sample is ready for analysis by methods such as fluorescence-assisted carbohydrate electrophoresis (FACE) or capillary electrophoresis (CE).[7]

-

For some applications, a cleanup step to remove excess this compound and reducing agent may be necessary. This can be performed using solid-phase extraction (SPE) with a C18 cartridge.[7]

Protocol for In-Capillary this compound/APTS Labeling for CE-LIF Analysis

This advanced protocol integrates the labeling reaction within the capillary of a CE instrument, offering automation and reduced reagent consumption. While the original publication focuses on APTS, the principles are directly applicable to this compound.

Materials:

-

CE instrument with a laser-induced fluorescence (LIF) detector

-

Uncoated fused-silica capillary

-

Glycan sample solution

-

This compound/APTS reaction mixture (containing the fluorescent dye, reducing agent like NaBH₃CN, and an acidic catalyst such as acetic acid)

-

CE running buffer

Methodology:

-

Sequentially inject plugs of the this compound/APTS reaction mixture and the glycan sample solution into the capillary. A typical injection sequence is: reaction mixture - glycan sample - reaction mixture.

-

Allow the reagents to mix via transverse diffusion of the laminar flow profiles within the capillary.

-

Incubate the capillary at a controlled temperature (e.g., 45°C) for a defined period (e.g., 50 minutes) to allow the labeling reaction to proceed.

-

Apply the separation voltage to initiate the electrophoretic separation of the newly labeled glycans.

-

Detect the migrating fluorescently labeled glycans using the LIF detector.

Mandatory Visualizations

References

- 1. biotium.com [biotium.com]

- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

A Technical Guide to ANTS Dye for Carbohydrate Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates, or glycans, is a critical aspect of various fields of biological research and pharmaceutical development, including glycobiology, biomarker discovery, and the quality control of therapeutic glycoproteins. Due to their lack of a strong chromophore, the sensitive detection of carbohydrates often requires derivatization with a fluorescent label. 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is a highly negatively charged, fluorescent dye that has become a widely used tool for the sensitive and quantitative analysis of carbohydrates.[1]

This technical guide provides a comprehensive overview of the use of this compound for carbohydrate analysis, including the underlying chemistry, detailed experimental protocols, quantitative performance data, and its application in various analytical techniques.

Core Principles of this compound Labeling

The primary method for attaching this compound to a carbohydrate is through reductive amination . This two-step process targets the reducing end of a carbohydrate, which contains a reactive aldehyde or ketone group.

-

Schiff Base Formation: The primary amine group of this compound reacts with the carbonyl group of the carbohydrate in a reversible condensation reaction to form an unstable imine, also known as a Schiff base.[1] This reaction is often catalyzed by a weak acid.

-

Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN).[1] Sodium cyanoborohydride is selective for the imine, minimizing the reduction of the carbohydrate's original carbonyl group.

The resulting this compound-labeled carbohydrate is highly fluorescent and possesses a significant negative charge due to the three sulfonate groups on the this compound molecule. This high charge-to-mass ratio is particularly advantageous for electrophoretic separation methods.[1]

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt | [1] |

| Molecular Formula | C₁₀H₇NNa₂O₉S₃ | [1] |

| Molecular Weight | 427.34 g/mol | [1] |

| Excitation Wavelength (λex) | 353 nm | [1] |

| Emission Wavelength (λem) | 520 nm | [1] |

| Molar Extinction Coefficient (ε) | 65,000 M⁻¹cm⁻¹ | [1] |

| Appearance | Light yellow solid | [1] |

| Solubility | Water, DMSO | [1] |

Quantitative Performance of this compound Labeling

A key advantage of this compound labeling is that it is generally not biased by the length of the oligosaccharide, meaning the fluorescence intensity is directly proportional to the molar amount of the carbohydrate present.[2][3] This allows for the relative quantification of different glycans in a mixture.

Detection Limits

The limit of detection (LOD) and limit of quantification (LOQ) for this compound-labeled carbohydrates are dependent on the analytical platform used.

| Analytical Platform | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| Microchip Electrophoresis with LED-Confocal Fluorescence Detection | APTS-labeled glucose | 1.98 x 10⁻⁸ mol/L (8.61 amol) | Not Reported | [4] |

| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | APTS-labeled Human Milk Oligosaccharides | 0.025 mg/mL | 0.100 mg/mL | [5] |

| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | 2-AMAC-labeled Human Milk Oligosaccharides** | 0.27–0.35 nM (3.4–4.6 amol) | 0.89–1.18 nM | [6] |

*Note: Data for APTS (8-aminopyrene-1,3,6-trisulfonic acid), a structurally similar and commonly used alternative to this compound, is included to provide an indication of the sensitivity achievable with this class of dyes.

***Note: Data for 2-AMAC (2-aminoacridone) is provided for comparison of a different fluorescent label.

Reproducibility

The reproducibility of this compound labeling and subsequent analysis is crucial for reliable quantification.

| Analytical Platform | Parameter | Relative Standard Deviation (RSD) | Reference(s) |

| Microchip Electrophoresis | Migration times of 14 oligosaccharides | < 0.50% | [4] |

| LC-ESI-MS | Derivatization of Hex3-Hex5 followed by MALDI-TOF-MS | 12.7% | [7] |

Experimental Protocols

Protocol 1: this compound Labeling of N-Glycans Released from Glycoproteins

This protocol is adapted from a method for labeling N-glycans released from chicken ovalbumin.[8]

Materials:

-

Dried glycan sample

-

This compound solution: 0.1 M this compound in 15% (v/v) acetic acid in water

-

Sodium cyanoborohydride solution: 1 M in dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Ensure the glycan sample is completely dry. This can be achieved by lyophilization or using a vacuum concentrator.

-

Redissolve the dried glycan sample in 5 µL of the 0.1 M this compound solution.

-

Add 5 µL of the 1 M sodium cyanoborohydride solution to the mixture.

-

Incubate the reaction mixture for 16 hours at 37°C.

-

After incubation, the this compound-labeled glycan sample is ready for analysis by methods such as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).

Protocol 2: Purification of this compound-Labeled Oligosaccharides

Excess this compound dye can interfere with downstream analysis and should be removed. This protocol describes a solid-phase extraction (SPE) method.[8]

Materials:

-

This compound-labeled glycan sample from Protocol 1

-

C18-based SPE mini-column

-

Formic acid

-

Deionized water

-

Vacuum manifold or centrifuge with adapter for SPE columns

Procedure:

-

Condition the C18 SPE column by passing 1-2 column volumes of acetonitrile, followed by 1-2 column volumes of deionized water.

-

Dilute the this compound-labeled glycan sample with deionized water to a final volume compatible with the SPE column (typically 200-500 µL).

-

Load the diluted sample onto the conditioned C18 SPE column.

-

Wash the column with 2-3 column volumes of 0.1% formic acid in water to remove unbound this compound and other hydrophilic impurities.

-

Elute the this compound-labeled glycans with a suitable organic solvent mixture, such as 20% acetonitrile in 0.1% formic acid.[8]

-

Collect the eluate containing the purified this compound-labeled glycans. The sample can then be dried and reconstituted in an appropriate buffer for analysis.

Visualizations

Experimental Workflow for this compound Labeling and Analysis

References

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Ultrafast analysis of oligosaccharides on microchip with light-emitting diode confocal fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adapting the Laser‐Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High‐Sensitivity Detection of 2‐Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Applications of ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ANTS in Glycan Analysis

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, function, and immunogenicity. Understanding the glycan profile of biopharmaceuticals, such as monoclonal antibodies, is paramount for ensuring their safety and efficacy. 8-aminonaphthalene-1,3,6-trisulfonic acid (this compound) is a highly versatile, negatively charged fluorescent dye that has become a cornerstone in the field of glycobiology for the sensitive detection and analysis of carbohydrates.[1][2]

This compound covalently attaches to the reducing end of a glycan through a process called reductive amination.[2][3] The key advantages of using this compound include:

-

High Sensitivity: The fluorophore allows for the detection of glycans in the low picomole range.[4][5]

-

Stoichiometric Labeling: The reaction chemistry ensures a 1:1 molar ratio of dye to glycan, enabling direct and relative quantification of individual glycan species from fluorescence intensity.[3][6]

-

Uniform Charge-to-Mass Ratio: The three sulfonic acid groups on this compound impart a strong negative charge to the labeled glycan.[6] This masks the native charges of acidic sugars like sialic acid, allowing for high-resolution separation based primarily on the hydrodynamic size of the glycan.

-

Non-Biased Labeling: this compound labeling efficiency is largely independent of the oligosaccharide's size, ensuring that the resulting fluorescence profile is a true representation of the original glycan population.[7][8]

This guide provides an in-depth overview of the core principles, experimental workflows, and quantitative aspects of using this compound for glycan analysis, primarily through techniques like Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) and Capillary Electrophoresis (CE).

Core Principle: Reductive Amination Chemistry

The labeling of glycans with this compound is achieved via a two-step reductive amination reaction. This process targets the open-ring aldehyde group present at the reducing end of the carbohydrate.

-

Schiff Base Formation: The primary amine group of this compound performs a nucleophilic attack on the aldehyde group of the glycan, forming an unstable intermediate called a Schiff base (or imine).[1][2] This reaction is typically performed in a slightly acidic environment (e.g., using acetic acid) to catalyze the reaction.

-

Reduction to a Stable Amine: The unstable Schiff base is then immediately reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[1] This creates a stable, covalent bond between the this compound molecule and the glycan.

The resulting this compound-glycan conjugate is highly fluorescent and carries a significant negative charge, making it ideal for electrophoretic separation and sensitive detection.

General Experimental Workflow for N-Glycan Analysis

The analysis of N-glycans from a glycoprotein (B1211001) using this compound labeling follows a multi-step process, from glycan release to final detection. This workflow is a standard procedure in academic research and biopharmaceutical quality control.

Caption: General workflow for this compound-based N-glycan profiling.

Detailed Experimental Protocol: this compound Labeling of Released N-Glycans

This protocol provides a generalized methodology for labeling enzymatically released N-glycans with this compound for subsequent analysis by FACE or CE. Researchers should optimize parameters for their specific application.

Materials:

-

Dried glycan sample (released from glycoprotein via PNGase F digestion and purified).

-

This compound Labeling Solution: 0.1 M - 0.2 M this compound in 15% (v/v) acetic acid.[9][10]

-

Reducing Agent Solution: 1.0 M Sodium Cyanoborohydride (NaBH₃CN) in DMSO.[9][10]

-

Microcentrifuge tubes.

-

Heater block or incubator set to 37°C.

Procedure:

-

Reagent Preparation: Prepare the this compound labeling and reducing agent solutions fresh or use commercially available kits.

-

Sample Reconstitution: Reconstitute the dried glycan sample in 5 µL of the this compound Labeling Solution.[9] Mix thoroughly by vortexing or pipetting.

-

Addition of Reducing Agent: Add 5 µL of the 1.0 M Sodium Cyanoborohydride solution to the glycan-ANTS mixture.[9]

-

Incubation: Securely cap the tube and incubate the reaction mixture at 37°C for 16 hours (overnight) in the dark.[8][9] Some protocols suggest incubation for a period of time sufficient for the reaction to complete.[10]

-

Stopping the Reaction (Optional): The reaction can be stopped, and samples can be dried down using a centrifugal vacuum concentrator.

-

Purification: It is critical to remove the excess, unreacted this compound dye prior to analysis, as it can interfere with the detection of smaller glycans and cause injection bias in CE.[11] This can be accomplished using methods like:

-

Final Sample Preparation: After purification, dry the labeled glycans and reconstitute them in an appropriate buffer or water for electrophoretic analysis. The sample is now ready for loading onto a polyacrylamide gel (for FACE) or injection into a capillary electrophoresis system (CE-LIF).

Quantitative Performance and Data

The performance of this compound makes it suitable for quantitative studies. Its properties are often compared with other common glycan labels.

Table 1: Spectroscopic and Performance Properties of this compound

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λEx) | ~353 nm | [1] |

| Emission Wavelength (λEm) | ~520 nm | [1] |

| Molar Extinction Coeff. (ε) | 65,000 M⁻¹cm⁻¹ | [1] |

| Molecular Weight | 427.35 g/mol (disodium salt) | [1] |

| Detection Limit (MALDI-TOF MS) | 2-10 picomoles | [4][5] |

| Detection Limit (CE-ESI-QIT-MS) | As low as 1.6 picomoles | [12] |

| Linear Range (FACE) | 5 to 100 picomoles | [6] |

Table 2: Comparison of Common Fluorescent Labels for Glycan Analysis

| Feature | This compound | APTS (Aminopyrene Trisulfonic Acid) | 2-AB (2-Aminobenzamide) |

| Charge | Highly Negative (-3) | Highly Negative (-3) | Neutral |

| Primary Use Case | FACE, CE-LIF | CE-LIF, CE-MS | HILIC-HPLC, LC-MS |

| Separation Principle | Size-based (electrophoresis) | Size-based (electrophoresis) | Structure/Hydrophilicity-based |

| MS Compatibility | Challenging due to charge, but possible.[4][5] | Commonly used in CE-MS.[11][13] | Excellent, widely used.[14][15] |

| Key Advantage | Excellent for gel-based separation (FACE), non-biased labeling.[7][16] | High sensitivity and resolution in CE.[17][18] | Excellent for chromatographic separation and MS ionization.[19] |

| Key Disadvantage | Lower ionization efficiency in MS.[5] | Can be biased in electrokinetic injection.[11] | Lower fluorescence quantum yield compared to others.[19] |

Applications in Research and Drug Development

The robust nature of this compound labeling has led to its adoption in a wide array of applications:

-

Glycoprofiling of Biotherapeutics: Routinely used to characterize the N-glycan profile of recombinant proteins and monoclonal antibodies to ensure batch-to-batch consistency and monitor critical quality attributes.[4]

-

Enzyme Specificity Studies: Used to determine the substrate specificity of glycoside hydrolases (GHs) by visualizing the digestion products of oligosaccharides.[20][21]

-

Carbohydrate-Protein Interaction Analysis: Fluorophore-assisted carbohydrate electrophoresis (FACE) can be used to study the binding of lectins or other proteins to specific glycans, as the formation of a protein-glycan complex retards its electrophoretic mobility.[6][10][22]

-

Biomarker Discovery: Changes in glycosylation patterns are associated with various diseases. This compound-based glycan profiling can be used to identify potential glycan biomarkers from biological samples.

-

Monosaccharide Compositional Analysis: Following complete acid hydrolysis of a glycan pool, this compound labeling and subsequent electrophoresis can be used to quantify the constituent monosaccharides.[16]

Conclusion

This compound remains a powerful and reliable tool in the glycobiologist's arsenal. Its ability to provide sensitive, quantitative, and high-resolution separation of carbohydrates via electrophoretic techniques like FACE and CE makes it indispensable for both fundamental research and the stringent analytical demands of the biopharmaceutical industry. While other labels may offer advantages for specific downstream applications like mass spectrometry, the simplicity, cost-effectiveness, and unbiased nature of this compound labeling ensure its continued relevance in the detailed characterization of complex carbohydrate structures.

References

- 1. biotium.com [biotium.com]

- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. znaturforsch.com [znaturforsch.com]

- 11. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of 8-aminonaphthalene-1,3,6-trisulfonate-derivatized oligosaccharides by capillary electrophoresis-electrospray ionization quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On-line CE-LIF-MS technology for the direct characterization of N-linked glycans from therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ludger.com [ludger.com]

- 16. mybiosource.com [mybiosource.com]

- 17. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Separation and Visualization of Glycans by Fluorophore-Assisted Carbohydrate Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Separation of 8-aminonaphthalene-1,3,6-trisulfonate (this compound)-labeled oligomers containing galacturonic acid by capillary electrophoresis: application to determining the substrate specificity of endopolygalacturonases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of interactions between carbohydrates and proteins using fluorescent labeling and SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

ANTS (8-Aminonaphthalene-1,3,6-trisulfonic acid) Fluorescent Dye: A Technical Guide to Solubility, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of the ANTS (8-Aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt) fluorescent dye. This compound is a highly negatively charged, water-soluble fluorophore widely utilized in biological and biochemical research. Its primary applications include the fluorescent labeling of carbohydrates for analysis by electrophoresis and high-performance liquid chromatography (HPLC), as well as its use in membrane fusion and leakage assays. This document details its solubility, stability under various conditions, and provides protocols for its key applications.

Core Properties of this compound Dye

This compound is a versatile fluorescent probe valued for its high negative charge, which facilitates the separation of labeled molecules, and its favorable spectral properties.

Spectral Properties

| Property | Value |

| Excitation Maximum (λex) | ~350-380 nm |

| Emission Maximum (λem) | ~515-520 nm |

| Molar Extinction Coefficient (ε) | ~65,000 cm⁻¹M⁻¹ |

| Appearance | White to off-white/light yellow solid |

Solubility of this compound

The solubility of this compound is a critical factor for its use in aqueous buffer systems and for the preparation of stock solutions.

| Solvent | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (~46.8 mM) | Requires ultrasonication, warming, and heating to 80°C. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. |

| Water | Soluble | While specific quantitative data is not readily available, this compound is widely reported to be soluble in water. Empirical testing is recommended to determine the maximum solubility for specific applications. |

Stability of this compound

Proper storage and handling are essential to maintain the integrity and fluorescent properties of this compound.

| Condition | Recommendation |

| Solid Form | Store at 4°C, protected from light. |

| Stock Solutions | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Solutions should be protected from light. |

| pH Stability | While comprehensive pH stability data is limited, this compound is used in protocols with acidic conditions (e.g., pH 2.5 for capillary electrophoresis), indicating stability at low pH for the duration of the experiment. However, the fluorescence of many dyes can be pH-dependent, so it is advisable to maintain a consistent pH in experimental setups. |

| Thermal Stability | Long-term storage at low temperatures (-20°C to -80°C) is recommended, suggesting that thermal degradation can occur at higher temperatures. |

Experimental Protocols

Reductive Amination for Carbohydrate Labeling

This compound is commonly used to label the reducing ends of oligosaccharides and glycans. The primary amine of this compound reacts with the aldehyde or ketone group of the carbohydrate to form a Schiff base, which is then stabilized by reduction to a secondary amine linkage.

Protocol for this compound Labeling of Oligosaccharides:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the oligosaccharide sample with a solution of this compound in a suitable buffer. A common buffer is 0.2 M sodium cyanoborohydride in 15% acetic acid.

-

Incubation: Incubate the reaction mixture at an elevated temperature, typically between 37°C and 65°C, for several hours to overnight. The exact time and temperature may need to be optimized depending on the specific carbohydrate.

-

Reduction: The Schiff base formed is reduced by a reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN).

-

Purification: After the reaction is complete, the labeled oligosaccharides can be purified from excess this compound and other reaction components using methods such as gel filtration or solid-phase extraction.

This compound/DPX Liposome (B1194612) Leakage Assay

This assay is used to study membrane fusion or permeability. This compound is co-encapsulated in liposomes with a quencher, p-Xylene-bis-pyridinium bromide (DPX). When the liposome is intact, the close proximity of DPX quenches the fluorescence of this compound. Upon membrane disruption and leakage, this compound and DPX are diluted, leading to an increase in this compound fluorescence.

Protocol for this compound/DPX Liposome Leakage Assay:

-

Liposome Preparation: Prepare liposomes with the desired lipid composition, co-encapsulating a solution of this compound and DPX (e.g., 12.5 mM this compound and 45 mM DPX).

-

Purification: Remove unencapsulated this compound and DPX by gel filtration.

-

Assay Setup: Add the purified liposomes to a cuvette with buffer.

-

Initiation of Leakage: Introduce the agent to be tested for membrane-disrupting activity (e.g., a protein, peptide, or small molecule).

-

Fluorescence Measurement: Monitor the increase in this compound fluorescence over time using a fluorometer with excitation at ~360 nm and emission at ~530 nm.

-

Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and obtain a measure of maximum fluorescence.

Applications in Signaling Pathway Analysis

While this compound is not a direct probe for signaling molecules, it is a valuable tool for studying components of signaling pathways, particularly glycoproteins. Many cell surface receptors and signaling molecules are glycosylated, and changes in their glycosylation status can be indicative of changes in cellular signaling. By labeling and analyzing the glycan profiles of these proteins, researchers can indirectly study the effects of signaling events on protein glycosylation.

For example, this compound-based glycan analysis can be used to:

-

Characterize the glycosylation of receptors involved in signaling.

-

Analyze changes in glycosylation patterns in response to signaling pathway activation or inhibition.

-

Assess the purity and consistency of recombinant glycoprotein (B1211001) therapeutics that function as signaling modulators.

Conclusion

This compound is a robust and versatile fluorescent dye with well-established applications in the labeling of carbohydrates and in membrane permeability assays. Its high negative charge, good water solubility, and distinct spectral properties make it a valuable tool for researchers in various fields, including glycobiology, cell biology, and drug development. Understanding its solubility and stability is key to its effective use in generating reliable and reproducible data.

Principle of Fluorophore-Assisted Carbohydrate Electrophoresis (FACE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a powerful, sensitive, and accessible analytical technique for the separation and analysis of carbohydrates.[1][2][3][4][5] This method involves the derivatization of the reducing ends of carbohydrates with a fluorescent tag, enabling their high-resolution separation by polyacrylamide gel electrophoresis (PAGE) and subsequent detection using standard gel imaging systems.[1][3][5] FACE offers a cost-effective and straightforward alternative to more complex techniques like mass spectrometry and high-performance liquid chromatography (HPLC), making it a valuable tool in glycoscience for applications ranging from oligosaccharide profiling and monosaccharide composition analysis to glycan sequencing.[1][4][6] Its applications are diverse, including the analysis of N-linked and O-linked glycans from glycoproteins and the characterization of glycosaminoglycans (GAGs).[2][5][7][8]

Core Principles

The FACE technique is predicated on three core principles:

-

Fluorophore Labeling: Carbohydrates, which are typically not directly detectable in electrophoresis, are covalently labeled with a fluorescent compound (fluorophore). This process, known as derivatization, imparts a fluorescent property to the sugar molecules, allowing for their sensitive detection.[9] The labeling reaction targets the reducing end of the carbohydrate.[7]

-

Electrophoretic Separation: The fluorescently tagged carbohydrates are then separated based on their size, charge, and conformation using polyacrylamide gel electrophoresis.[10] The choice of fluorophore can influence the separation mechanism; negatively charged fluorophores impart a uniform charge-to-mass ratio, allowing separation primarily by size, while neutral fluorophores are used when the intrinsic charge of the carbohydrate (e.g., sulfated GAGs) is sufficient for electrophoretic mobility.[6][10]

-

Detection and Quantification: Following electrophoresis, the separated carbohydrate bands are visualized and documented using an imaging system equipped with an appropriate light source and filter for the chosen fluorophore.[1][3] The fluorescence intensity of each band is directly proportional to the molar amount of the carbohydrate, enabling quantitative analysis.[8][10]

Experimental Workflow

The overall experimental workflow for FACE analysis can be broken down into several key stages, from sample preparation to data analysis.

Detailed Methodologies

Glycan Release from Glycoproteins

For the analysis of glycans from glycoproteins, they must first be released from the protein backbone. This can be achieved through enzymatic or chemical methods.

-

Enzymatic Release of N-linked Glycans:

-

Enzyme: Peptide-N-Glycosidase F (PNGase F) is commonly used to cleave the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the protein.

-

Protocol:

-

Denature the glycoprotein (B1211001) sample by heating at 100°C for 10 minutes in the presence of a denaturing buffer (e.g., containing SDS and DTT).

-

After cooling, add a non-ionic detergent (e.g., NP-40) to counteract the inhibitory effect of SDS on PNGase F.

-

Add PNGase F to the sample and incubate overnight at 37°C.[11]

-

The released N-glycans can then be separated from the protein component by methods such as ethanol (B145695) precipitation or filtration.

-

-

-

Chemical Release of O-linked Glycans (Reductive β-elimination):

-

Principle: This method uses a strong alkaline solution to release O-linked glycans, with a reducing agent present to prevent their degradation.

-

Protocol:

-

Dissolve the glycoprotein in a solution of sodium borohydride (B1222165) in sodium hydroxide.

-

Incubate the reaction mixture at 45°C for approximately 16 hours.[12]

-

Stop the reaction by adding acetic acid.

-

The released O-glycans are then purified, often involving desalting steps to remove excess reagents.[12]

-

-

Fluorophore Labeling via Reductive Amination

The cornerstone of FACE is the covalent attachment of a fluorophore to the reducing end of the carbohydrate. This is typically achieved through reductive amination.

-

Common Fluorophores:

-

2-Aminoacridone (AMAC): A neutral fluorophore used for the analysis of charged carbohydrates like GAGs.[5]

-

8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS): A negatively charged fluorophore ideal for neutral or partially charged carbohydrates, as it imparts a strong negative charge for electrophoretic separation.[5][10]

-

-

Labeling Protocol (General):

-

Dry the purified carbohydrate sample in a microcentrifuge tube.

-

Prepare the labeling solution containing the fluorophore (e.g., AMAC or this compound) and a reducing agent, typically sodium cyanoborohydride (NaBH3CN), in a suitable solvent (e.g., DMSO/acetic acid).[3]

-

Add the labeling solution to the dried carbohydrate sample.

-

Incubate the reaction at 37°C for several hours to overnight in the dark.[1][3]

-

After incubation, dry the sample to remove the solvents.

-

The labeled carbohydrates are then purified to remove excess fluorophore and other reaction components. This can be done using techniques like gel filtration or solid-phase extraction.

-

Polyacrylamide Gel Electrophoresis (PAGE)

The labeled carbohydrates are resolved on polyacrylamide gels. The gel concentration and buffer system are optimized depending on the size range of the carbohydrates being analyzed.

-

Gel Preparation and Electrophoresis Protocol:

-

Cast a high-percentage polyacrylamide gel (e.g., 20-35%) with a suitable buffer system (e.g., Tris-borate). The high acrylamide (B121943) concentration is necessary to resolve small differences in carbohydrate size.[10]

-

Dissolve the dried, labeled carbohydrate samples in a loading buffer.

-

Load the samples into the wells of the polyacrylamide gel. Include a lane with labeled carbohydrate standards for size comparison.

-

Perform electrophoresis at a constant high voltage until the desired separation is achieved. The electrophoresis should be carried out in a cooled apparatus to prevent overheating.

-

After the run, the gel is removed from the apparatus for imaging.

-

Detection and Data Analysis

-

Imaging: The gel is placed in a fluorescence imaging system. The fluorophore is excited with a light source of the appropriate wavelength (e.g., UV light for AMAC), and the emitted fluorescence is captured by a CCD camera.

-

Analysis: The resulting image shows bands corresponding to the different carbohydrates in the sample. The migration distance of each band is compared to that of known standards to identify the carbohydrates. The intensity of each band, determined by densitometry software, is proportional to the amount of that carbohydrate in the sample.[1]

Quantitative Data Summary

The following table summarizes some key quantitative parameters associated with the FACE technique.

| Parameter | Value/Range | Notes |

| Sensitivity | Sub-picomolar to picomolar range | Allows for the analysis of small amounts of biological material.[5][8] |

| Fluorophores | 2-Aminoacridone (AMAC), 8-Aminonaphthalene-1,3,6-trisulfonic acid (this compound) | AMAC is neutral, while this compound is negatively charged.[5] |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | A common and effective reducing agent for reductive amination.[13] |

| Labeling Reaction Time | ~16 hours | Typically performed overnight for complete reaction.[4] |

| Labeling Reaction Temperature | 37°C | A common incubation temperature for the labeling reaction.[1] |

| Polyacrylamide Gel Concentration | 20% - 40% | High concentrations are required for resolving small saccharides.[4][10] |

Applications in Research and Drug Development

FACE is a versatile technique with numerous applications in basic research and the biopharmaceutical industry:

-

Glycoprofiling of Therapeutic Proteins: FACE can be used to analyze the N-glycan profiles of recombinant proteins, which is a critical quality attribute affecting their efficacy and safety.

-

Analysis of Glycosaminoglycans (GAGs): The technique is well-suited for the structural analysis and quantification of GAGs like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate, which are important in various biological processes.[1][7]

-

Enzyme Specificity Studies: FACE can be used to monitor the activity of glycosidases and glycosyltransferases by analyzing the products of enzymatic reactions.

-

Monosaccharide Composition Analysis: Following acid hydrolysis of a complex carbohydrate, FACE can be used to identify and quantify the constituent monosaccharides.

-

Carbohydrate-Protein Interaction Studies: FACE can be employed to investigate the binding of proteins to specific carbohydrates.

Conclusion

Fluorophore-Assisted Carbohydrate Electrophoresis is a robust, sensitive, and relatively simple method for the analysis of a wide range of carbohydrates. Its accessibility and the wealth of information it can provide make it an indispensable tool for researchers and professionals in the fields of glycobiology, biotechnology, and drug development. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful implementation of the FACE technique in the laboratory.

References

- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 2. Carbohydrate gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. High-resolution polyacrylamide gel electrophoresis of carbohydrates derivatized with a visible dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorophore-assisted carbohydrate electrophoresis in the separation, analysis, and sequencing of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbohydrate Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 8. Fluorophore-assisted carbohydrate electrophoresis (FACE) of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cores.emory.edu [cores.emory.edu]

- 13. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

ANTS Labeling of Reducing Sugars: A Technical Guide

Introduction

The analysis of glycans, or carbohydrates, is a critical aspect of research in biology and medicine, particularly in understanding protein function and discovering disease biomarkers. A common and powerful technique for glycan analysis involves fluorescently labeling the sugars to enable sensitive detection. 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is a highly versatile fluorescent dye used for this purpose. This compound is particularly useful because it is a highly negatively charged dye, which enhances electrophoretic separation, and allows for the sensitive detection of labeled sugars.[1][2] This guide provides a detailed overview of the chemistry, a standard protocol, and quantitative aspects of this compound labeling for reducing sugars.

Core Chemistry: Reductive Amination

The labeling of reducing sugars with this compound occurs through a chemical reaction known as reductive amination. This two-step process targets the open-chain aldehyde group present in reducing sugars.

-

Schiff Base Formation: The primary amine group of the this compound molecule nucleophilically attacks the carbonyl carbon of the sugar's aldehyde group. This reaction forms an unstable intermediate called a Schiff base (or imine).

-

Reduction to a Stable Amine: The unstable Schiff base is then immediately stabilized by reduction to a secondary amine. This is accomplished using a mild reducing agent, most commonly sodium cyanoborohydride (NaCNBH₃). Sodium cyanoborohydride is selective for the imine group and does not reduce the aldehyde group of the unreacted sugar.

The resulting product is a stable, fluorescently tagged glycan that can be readily analyzed by various methods like Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) or High-Performance Liquid Chromatography (HPLC).[3]

Caption: The reductive amination pathway for labeling a reducing sugar with this compound.

Experimental Protocol and Workflow

The following provides a generalized protocol for the this compound labeling of glycans. It is important to note that specific conditions may need optimization depending on the glycan sample and downstream analysis method.

Reagents and Preparation

-

This compound Solution: 0.1 M this compound in 15% (v/v) aqueous acetic acid.

-

Reducing Agent Solution: 1.0 M Sodium Cyanoborohydride (NaCNBH₃) in DMSO.

-

Glycan Sample: Dried or lyophilized glycans.

Step-by-Step Procedure

-

Sample Preparation: Ensure the glycan samples are completely dry.[4] This is a critical step for efficient labeling.

-

Reconstitution: Redissolve the dried glycan sample in the this compound solution. The volume will depend on the amount of glycan.

-

Addition of Reducing Agent: Add an equal volume of the sodium cyanoborohydride solution to the glycan-ANTS mixture.[5]

-

Incubation: Seal the reaction vial tightly and incubate the mixture. Incubation conditions can vary, for example, 16 hours at 37°C or 2 hours at 65°C.[4][5]

-

Purification: After incubation, the labeled glycans must be purified from excess this compound reagent and salts. This is commonly achieved using solid-phase extraction (SPE) with graphitized carbon cartridges or through gel filtration.[6]

-

Analysis: The purified, this compound-labeled glycans are now ready for analysis by methods such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) or HPLC.

Caption: A typical experimental workflow for this compound labeling of reducing sugars.

Quantitative Data and Considerations

The efficiency and conditions of this compound labeling can be influenced by several factors. The table below summarizes typical quantitative parameters found in various protocols. Optimizing these parameters is key to achieving high sensitivity and reproducibility.

| Parameter | Typical Value/Range | Notes | Reference |

| Reaction Temperature | 37°C - 65°C | Higher temperatures (e.g., 55°C) can reduce reaction time but may risk desialylation if sialic acids are present.[4][7] | [4][7] |

| Reaction Time | 2 - 16 hours | Longer incubation times are often used at lower temperatures to ensure complete reaction.[4][5] | [4][5] |

| This compound Concentration | 0.1 M - 0.2 M | A large molar excess of the labeling reagent is typically used to drive the reaction to completion.[4] | [4] |

| Reducing Agent Conc. | 0.5 M - 1.0 M | Sodium cyanoborohydride is the most common reducing agent. | [4][5] |

| Acid Catalyst | Acetic Acid, Citric Acid | Acetic acid is standard. Some studies show acids with lower pKa values, like citric acid, can improve yields at lower temperatures.[6][7] | [6][7] |

| Detection Limit | Picomole to Femtomole | The high quantum yield of this compound allows for very sensitive detection, especially when coupled with laser-induced fluorescence.[8] | [8] |

| Labeling Efficiency | > 95% (with optimization) | With optimized conditions, derivatization yields can be very high, enabling accurate quantification.[7] | [7] |

Applications in Research and Development

This compound labeling is a cornerstone technique in glycomics for several reasons:

-

High Sensitivity: The fluorescent nature of this compound allows for the detection of minute quantities of glycans, which is crucial when working with limited biological samples.[8]

-

Versatility: The method is applicable to a wide range of reducing sugars, from monosaccharides to complex N-glycans released from glycoproteins.[3]

-

Quantitative Analysis: When labeling is driven to completion, the fluorescence intensity is directly proportional to the molar quantity of the glycan, enabling relative and absolute quantification.[3]

-

Structural Analysis: When coupled with separation techniques like CE or HPLC, this compound labeling allows for high-resolution profiling of complex glycan mixtures, aiding in structural elucidation and biomarker discovery.[2]

This robust and sensitive labeling chemistry makes this compound an invaluable tool for researchers and professionals in drug development and life sciences who require detailed characterization of carbohydrates.

References

- 1. biotium.com [biotium.com]

- 2. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization of free natural glycans for incorporation onto glycan arrays: derivatizing glycans on the microscale for microarray and other applications (ms# CP-10-0194) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ANTS Dye for Membrane Permeability Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) dye in membrane permeability assays. It details the core principles, experimental protocols, data analysis, and applications of this compound-based assays, with a primary focus on the well-established this compound/DPX liposome (B1194612) leakage assay.

Introduction to this compound Dye and its Application in Permeability Assays

8-aminonaphthalene-1,3,6-trisulfonic acid, commonly known as this compound, is a highly negatively charged, water-soluble fluorescent dye.[1] Its utility in membrane permeability studies primarily stems from its partnership with the cationic quencher, p-xylene-bis-pyridinium bromide (DPX).[2][3] The this compound/DPX assay is a powerful tool for investigating the integrity of lipid bilayers and the mechanisms by which various agents, such as peptides, toxins, and drugs, disrupt membrane structure.[4][5]

The fundamental principle of the this compound/DPX assay lies in fluorescence dequenching.[5] When this compound and DPX are co-encapsulated at high concentrations within liposomes or vesicles, the fluorescence of this compound is efficiently quenched by DPX through collisional quenching.[2][6] If the integrity of the lipid bilayer is compromised, the encapsulated molecules leak into the surrounding medium. This dilution separates this compound from DPX, leading to a significant increase in this compound fluorescence, which can be monitored over time to quantify membrane permeabilization.[2][6]

Key Properties of this compound Dye:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NNa₂O₉S₃ | [3] |

| Molecular Weight | 427.34 g/mol | [3] |

| Excitation Maximum (λex) | ~353-360 nm | [3][7] |

| Emission Maximum (λem) | ~519-530 nm | [2][7] |

| Solubility | Water, DMSO | [3] |